2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone
Description
This compound is a 1,2,4-triazole derivative featuring a 2-methoxyphenyl substituent at the 5-position of the triazole ring and a 2-methylindole moiety linked via a sulfanyl-ethanone bridge. The 1,2,4-triazole core is known for its versatility in medicinal chemistry, contributing to diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory effects . The 2-methoxyphenyl group may enhance lipophilicity and metabolic stability, while the 2-methylindole moiety could facilitate interactions with biological targets via π-π stacking or hydrophobic interactions .
Properties
IUPAC Name |
2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-12-18(13-7-3-5-9-15(13)21-12)16(25)11-27-20-22-19(23-24-20)14-8-4-6-10-17(14)26-2/h3-10,21H,11H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQINAZCVHAYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NNC(=N3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized starting from 4-methoxyaniline, which undergoes a series of reactions including acylation and cyclization to form 4-(2-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Substitution: The methoxy group on the phenyl ring can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is commonly used for reducing the carbonyl group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Oxidized derivatives of the sulfur atom.
Reduction: Reduced alcohol derivatives of the ethanone moiety.
Substitution: Substituted derivatives of the methoxyphenyl group.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antifungal, antimicrobial, and anticancer properties.
Biological Studies: It can be used to study the biological activity of triazole and indole derivatives, which are known for their diverse pharmacological activities.
Chemical Research: The compound can serve as a model for studying the reactivity of triazole and indole-containing molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone is not fully understood, but it is believed to involve interactions with various molecular targets:
Molecular Targets: Potential targets include enzymes and receptors involved in cell signaling pathways.
Pathways Involved: The compound may interfere with pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with selected analogs, focusing on structural variations, molecular properties, and reported biological activities.
Key Observations:
Substituent Impact on Activity :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance antibacterial potency, likely by increasing membrane permeability.
- Hydroxyl or methoxy groups (e.g., 2-hydroxyphenyl in ) correlate with antioxidant effects due to radical scavenging.
- Bulkier substituents (e.g., cyclopropylnaphthyl in Lesinurad ) improve target specificity, as seen in URAT1 inhibition.
Synthetic Methodologies: Most analogs are synthesized via nucleophilic substitution of α-halogenated ketones with 1,2,4-triazole thiols under basic conditions (e.g., sodium ethoxide in ethanol) . Modifications in solvent (e.g., 1,4-dioxane in ) or catalysts (e.g., K2CO3 in ) influence yields and purity.
Pharmacokinetic Profiles :
- Lesinurad demonstrates oral bioavailability (Tmax = 2–4 hrs) due to its carboxylic acid moiety .
- Compounds with indole or benzotriazole groups (e.g., ) show improved blood-brain barrier penetration, relevant for CNS-targeted therapies.
Discussion
However, its 2-methoxyphenyl substituent may reduce metabolic clearance compared to hydroxylated derivatives . Future studies should prioritize:
- In vitro screening against microbial or inflammatory targets.
- Structure-activity relationship (SAR) studies to optimize substituent effects.
- ADMET profiling to assess feasibility for preclinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
